TPU-0037C

Description

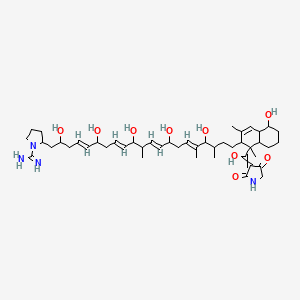

2-[(4E,8E,12E,16E)-21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide has been reported in Streptomyces platensis with data available.

Properties

Molecular Formula |

C46H72N4O9 |

|---|---|

Molecular Weight |

825.1 g/mol |

IUPAC Name |

2-[(4E,8E,12E,16E)-21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide |

InChI |

InChI=1S/C46H72N4O9/c1-27(38(54)15-7-12-32(51)11-6-13-34(53)25-31-10-9-23-50(31)45(47)48)17-20-33(52)21-18-28(2)42(57)29(3)19-22-36-30(4)24-35-37(14-8-16-39(35)55)46(36,5)43(58)41-40(56)26-49-44(41)59/h6-7,11,15,17-18,20,24,27,29,31-39,42,51-55,57-58H,8-10,12-14,16,19,21-23,25-26H2,1-5H3,(H3,47,48)(H,49,59)/b11-6+,15-7+,20-17+,28-18+,43-41? |

InChI Key |

ABOXJBHGJDKUNW-HBVXYWQDSA-N |

Isomeric SMILES |

CC1=CC2C(CCCC2O)C(C1CCC(C)C(/C(=C/CC(/C=C/C(C)C(/C=C/CC(/C=C/CC(CC3CCCN3C(=N)N)O)O)O)O)/C)O)(C)C(=C4C(=O)CNC4=O)O |

Canonical SMILES |

CC1=CC2C(CCCC2O)C(C1CCC(C)C(C(=CCC(C=CC(C)C(C=CCC(C=CCC(CC3CCCN3C(=N)N)O)O)O)O)C)O)(C)C(=C4C(=O)CNC4=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Antimicrobial Strategy of TPU-0037C: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the available scientific literature to delineate the mechanism of action of TPU-0037C, a potent antibacterial agent. Synthesized for researchers, scientists, and drug development professionals, this document collates quantitative data, outlines experimental methodologies, and visualizes the compound's operational pathways.

Executive Summary

TPU-0037C is a novel antibiotic identified as a congener of lydicamycin (B608755), produced by the marine actinomycete Streptomyces platensis TP-A0598.[1][2] It exhibits significant activity against Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA), while showing no efficacy against Gram-negative bacteria. Although the direct molecular mechanism of TPU-0037C has not been explicitly detailed in published literature, its close structural similarity to lydicamycin provides a strong basis for its putative mechanism of action. Recent studies on lydicamycin indicate that its primary antibacterial activity stems from the inhibition of bacterial peptide deformylase (PDF), a crucial enzyme in bacterial protein synthesis. Furthermore, the presence of a tetramic acid moiety suggests a potential secondary mechanism involving the disruption of the bacterial cell membrane's proton gradient.

Physicochemical and Biological Properties

TPU-0037C, also known as 30-demethyl-8-deoxylydicamycin, is one of four lydicamycin congeners (TPU-0037-A, B, C, and D) isolated from Streptomyces platensis.[1]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of TPU-0037C and its congeners has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against a panel of Gram-positive bacteria. The data from the foundational study by Furumai et al. (2002) is summarized below.

| Bacterial Strain | TPU-0037-A (µg/mL) | TPU-0037-B (µg/mL) | TPU-0037-C (µg/mL) | TPU-0037-D (µg/mL) |

| Staphylococcus aureus FDA 209P | 1.56 | 6.25 | 3.13 | 6.25 |

| Staphylococcus aureus Smith | 1.56 | 3.13 | 1.56 | 3.13 |

| Staphylococcus aureus 55-2 (MRSA) | 3.13 | 12.5 | 3.13 | 6.25 |

| Bacillus subtilis PCI 219 | 0.78 | 3.13 | 1.56 | 1.56 |

| Micrococcus luteus PCI 1001 | 0.39 | 1.56 | 0.78 | 0.78 |

Data extracted from Furumai et al., The Journal of Antibiotics, 2002.[1]

Proposed Mechanism of Action

Based on the established mechanism of its structural analogue, lydicamycin, TPU-0037C is proposed to act primarily through the inhibition of bacterial peptide deformylase (PDF). A secondary mechanism involving the disruption of the cell membrane potential is also plausible.

Primary Target: Peptide Deformylase (PDF) Inhibition

Lydiamycin has been identified as a potent inhibitor of PDF, an essential bacterial enzyme that removes the formyl group from the N-terminus of newly synthesized polypeptides.[3][4] This deformylation step is critical for protein maturation and function. Inhibition of PDF leads to the accumulation of formylated, non-functional proteins, ultimately resulting in bacterial growth arrest and cell death. Given that TPU-0037C is a congener of lydicamycin, it is highly probable that it shares this molecular target.

Caption: Proposed mechanism of TPU-0037C via inhibition of Peptide Deformylase (PDF).

Secondary Mechanism: Disruption of Membrane Potential

Many natural products containing a tetramic acid moiety, such as reutericyclin, function as protonophores.[5] These molecules can insert into the bacterial cell membrane and dissipate the proton motive force (PMF) by shuttling protons across the membrane. This disruption of the transmembrane proton gradient (ΔpH) and membrane potential (ΔΨ) interferes with essential cellular processes like ATP synthesis and nutrient transport, leading to cell death. The tetramic acid core of TPU-0037C suggests it may also possess this ionophoric activity, contributing to its bactericidal effect, particularly against Gram-positive bacteria whose membranes are more exposed.

Caption: Putative secondary mechanism of TPU-0037C as a protonophore.

Experimental Protocols

While the specific experimental protocols for TPU-0037C are not publicly available, they can be inferred from standard microbiological and biochemical practices and the methods described for lydicamycin.

Minimum Inhibitory Concentration (MIC) Determination

A standard broth microdilution method would likely have been employed to determine the MIC values.

-

Bacterial Culture Preparation: Inoculate a suitable broth medium (e.g., Mueller-Hinton Broth) with the test bacterium and incubate to achieve a logarithmic growth phase.

-

Compound Dilution: Prepare a serial two-fold dilution of TPU-0037C in the broth medium in a 96-well microtiter plate.

-

Inoculation: Adjust the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add to each well of the microtiter plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Reading: The MIC is determined as the lowest concentration of TPU-0037C that completely inhibits visible bacterial growth.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Peptide Deformylase (PDF) Inhibition Assay

To confirm the inhibition of PDF by TPU-0037C, an in vitro enzymatic assay would be conducted.

-

Enzyme and Substrate Preparation: Purify recombinant bacterial PDF. A synthetic peptide substrate, typically formyl-Met-Ala-Ser, is used.

-

Reaction Mixture: Prepare a reaction buffer containing PDF and varying concentrations of TPU-0037C.

-

Initiation of Reaction: Add the peptide substrate to the reaction mixture to start the deformylation reaction.

-

Detection of Product: The reaction progress can be monitored by detecting the formation of the deformylated product or the consumption of the substrate. This is often achieved using a colorimetric method where the free amino group of the product reacts with a chromogenic agent (e.g., fluorescamine).

-

Data Analysis: The rate of reaction at different inhibitor concentrations is measured to calculate the IC₅₀ value of TPU-0037C for PDF.

Conclusion and Future Directions

The available evidence strongly suggests that TPU-0037C exerts its antibacterial effect against Gram-positive bacteria through the inhibition of peptide deformylase, a clinically validated antibacterial target. Its tetramic acid structure may also contribute to its activity by disrupting the bacterial cell membrane's proton motive force. The selectivity for Gram-positive bacteria is likely due to the inability of the compound to penetrate the outer membrane of Gram-negative bacteria.

Further research is warranted to definitively confirm the molecular target of TPU-0037C through direct enzymatic assays and to investigate its potential as a therapeutic agent, particularly for infections caused by resistant Gram-positive pathogens.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of the lydiamycin biosynthetic gene cluster in a plant pathogen guides structural revision and identification of molecular target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Defining the Mode of Action of Tetramic Acid Antibacterials Derived from Pseudomonas aeruginosa Quorum Sensing Signals - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to TPU-0037C: A Novel Antibacterial Agent from Streptomyces platensis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TPU-0037C is a novel polyketide antibiotic belonging to the lydicamycin (B608755) family of natural products.[1][2][3] It is produced by the marine actinomycete Streptomyces platensis strain TP-A0598, which has been recently reclassified as Streptomyces lydicamycinicus.[1] TPU-0037C, also known as 30-demethyl-8-deoxylydicamycin, exhibits significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4] This technical guide provides a comprehensive overview of TPU-0037C, including its origin, biosynthesis, mechanism of action, and detailed experimental protocols for its production, isolation, and biological evaluation.

Origin and Producing Organism: Streptomyces platensis TP-A0598

TPU-0037C is a secondary metabolite produced by Streptomyces platensis strain TP-A0598.[5] This strain was isolated from a seawater sample collected at a depth of 321 meters in Toyama Bay, Japan.[5] Morphologically, the strain forms spiral spore chains with a warty surface.[5] Optimal growth occurs at 30°C and a pH of 7.0, with the strain tolerating NaCl concentrations up to 7% (w/v).[5]

Physicochemical Properties of TPU-0037C

| Property | Value | Reference |

| Chemical Name | 30-demethyl-8-deoxylydicamycin | [2] |

| Molecular Formula | C46H72N4O9 | [4] |

| Molecular Weight | 825.1 g/mol | [4] |

| CAS Number | 485815-61-0 | [4] |

| Appearance | Colorless film | |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol (B129727) | [4] |

Biological Activity and Mechanism of Action

Antibacterial Spectrum

TPU-0037C and its congeners demonstrate potent activity against a range of Gram-positive bacteria, including antibiotic-resistant strains. They are generally inactive against Gram-negative bacteria.[4][6]

| Organism | MIC (µg/mL) of TPU-0037 Congeners |

| Staphylococcus aureus Smith | 1.56 - 3.13 |

| Staphylococcus aureus 209P | 1.56 - 6.25 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 - 12.5 |

| Bacillus subtilis PCI 219 | 0.39 - 1.56 |

| Micrococcus luteus PCI 1001 | 0.2 - 0.78 |

| Escherichia coli NIHJ | >50 |

| Pseudomonas aeruginosa B-1 | >50 |

| Proteus vulgaris | >50 |

| Proteus mirabilis | >50 |

Data compiled from studies on TPU-0037A, B, C, and D.[6]

Mechanism of Action

Recent studies on lydicamycin A, the parent compound of TPU-0037C, have elucidated its mechanism of action. Lydicamycin A is a potent inhibitor of bacterial peptide deformylase (PDF).[7][8] PDF is an essential metalloenzyme in bacteria that removes the formyl group from the N-terminal methionine of newly synthesized polypeptides, a crucial step in protein maturation.[7][8] By inhibiting PDF, lydicamycin A disrupts protein synthesis, leading to bacterial cell death.[7][8] The lydicamycin biosynthetic gene cluster also contains a gene that confers self-immunity to the producing organism, further supporting PDF as the target.[8] Additionally, transcriptomic analysis of bacteria exposed to lydicamycins reveals an upregulation of genes associated with cell envelope stress, suggesting that these compounds may also exert secondary effects on the bacterial cell membrane.[9][10]

Caption: Mechanism of action of TPU-0037C as a peptide deformylase (PDF) inhibitor.

Biosynthesis of Lydicamycin and TPU-0037C

The carbon skeleton of lydicamycin and its congeners is assembled by a type I polyketide synthase (PKS) pathway.[5][11] The biosynthetic gene cluster (BGC) for lydicamycins has been identified and contains genes for a hybrid PKS/non-ribosomal peptide synthetase (NRPS) system.[1][2][7][12] The pathway involves the condensation of multiple malonyl-CoA and methylmalonyl-CoA extender units to a starter unit, followed by cyclization and tailoring reactions to form the complex polyketide backbone. The tetramic acid moiety is derived from the condensation of an amino acid with the polyketide chain, a process mediated by the NRPS module.[5]

Caption: Proposed biosynthetic pathway of TPU-0037C via a hybrid PKS/NRPS system.

Experimental Protocols

Fermentation of Streptomyces platensis TP-A0598

-

Seed Culture: Inoculate a loopful of S. platensis TP-A0598 spores or mycelia into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., ISP2 broth). Incubate at 28-30°C for 2-3 days on a rotary shaker at 200-220 rpm.

-

Production Culture: Transfer the seed culture (5-10% v/v) into a larger production flask or fermenter containing a production medium optimized for secondary metabolite production. A semi-defined medium (e.g., PM5) can be used to improve yield and simplify downstream processing.[13]

-

Incubation: Incubate the production culture at 28-30°C for 7-12 days with continuous agitation. Monitor the production of TPU-0037C periodically by HPLC analysis of the culture broth extract.

Isolation and Purification of TPU-0037C

Caption: Experimental workflow for the isolation and purification of TPU-0037C.

-

Extraction: After fermentation, separate the mycelia from the culture broth by centrifugation or filtration. Extract the supernatant with an equal volume of ethyl acetate. The mycelial cake can also be extracted with acetone (B3395972) or methanol to recover intracellular metabolites.[14] Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

-

Diaion HP-20 Chromatography: Dissolve the crude extract in a minimal amount of methanol and load it onto a Diaion HP-20 column pre-equilibrated with water. Wash the column with water to remove polar impurities. Elute the bound compounds with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).[15][16][17] Collect fractions and monitor for the presence of TPU-0037C by TLC or HPLC.

-

ODS Column Chromatography: Pool the fractions containing TPU-0037C and subject them to reversed-phase chromatography on an ODS (C18) column. Elute with a gradient of acetonitrile (B52724) in water.

-

Preparative HPLC: Perform a final purification step using preparative reversed-phase HPLC to obtain pure TPU-0037C.[18]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of TPU-0037C against various bacterial strains can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Inoculum: Grow the test bacteria in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.

-

Preparation of Microtiter Plates: Prepare a two-fold serial dilution of TPU-0037C in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculation and Incubation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 35-37°C for 16-20 hours.

-

Determination of MIC: The MIC is the lowest concentration of TPU-0037C that completely inhibits visible growth of the bacteria.

Conclusion

TPU-0037C represents a promising new antibacterial agent with a distinct chemical structure and a potent mechanism of action against Gram-positive pathogens, including MRSA. Its origin from a marine Streptomyces species highlights the vast potential of marine microorganisms as a source of novel therapeutics. Further investigation into the optimization of its production, elucidation of its detailed pharmacokinetic and pharmacodynamic properties, and exploration of its therapeutic potential through preclinical and clinical studies are warranted. This technical guide provides a foundational resource for researchers and drug development professionals interested in advancing the study of TPU-0037C and other lydicamycin congeners.

References

- 1. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lydicamycin, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TPU-0037C | CAS 485815-61-0 | Cayman Chemical | Biomol.com [biomol.com]

- 5. Draft genome sequence of marine-derived Streptomyces sp. TP-A0598, a producer of anti-MRSA antibiotic lydicamycins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Identification of the lydiamycin biosynthetic gene cluster in a plant pathogen guides structural revision and identification of molecular target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Draft genome sequence of marine-derived Streptomyces sp. TP-A0598, a producer of anti-MRSA antibiotic lydicamycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pure.mpg.de [pure.mpg.de]

- 13. dddrop.com [dddrop.com]

- 14. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. natpro.com.vn [natpro.com.vn]

- 16. mdpi.com [mdpi.com]

- 17. savaglobal.com [savaglobal.com]

- 18. researchgate.net [researchgate.net]

Chemical structure and properties of 8-Dehydroxy-30-demethyllydicamycin.

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Dehydroxy-30-demethyllydicamycin, a notable congener of the lydicamycin (B608755) family of antibiotics, presents a compelling profile for researchers in the fields of microbiology and drug discovery. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation and purification from its natural source, the marine bacterium Streptomyces platensis, are also presented. While the precise signaling pathways affected by this specific analog remain an area for future investigation, this document consolidates the current knowledge to facilitate further research and development.

Chemical Structure and Properties

8-Dehydroxy-30-demethyllydicamycin, also scientifically identified as 30-demethyl-8-deoxylydicamycin or TPU-0037-C, is a complex polyketide antibiotic. Its structure was elucidated through extensive NMR and mass spectrometry analyses.

Chemical Structure:

Physicochemical Properties

A summary of the known physicochemical properties of 8-Dehydroxy-30-demethyllydicamycin is provided in the table below. This data is crucial for understanding its behavior in various experimental and physiological conditions.

| Property | Value | Reference |

| Molecular Formula | C46H72N4O9 | [1] |

| Molecular Weight | 825.1 g/mol | [1] |

| Appearance | Not Reported | |

| Melting Point | Not Reported | |

| Solubility | Not Reported | |

| XLogP3 | 4.1 | [1] |

| Hydrogen Bond Donor Count | 4 | [1] |

| Hydrogen Bond Acceptor Count | 9 | [1] |

Biological Activity

8-Dehydroxy-30-demethyllydicamycin has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.

Antibacterial Spectrum

This compound is notably active against methicillin-resistant Staphylococcus aureus (MRSA), a major concern in clinical settings. The minimum inhibitory concentration (MIC) against MRSA and other Gram-positive bacteria has been reported to be in the range of 1.56-12.5 μg/ml.[2]

Experimental Protocols

The following sections detail the methodologies for the isolation and purification of 8-Dehydroxy-30-demethyllydicamycin from its producing organism, Streptomyces platensis strain TP-A0598.

Fermentation of Producing Organism

A detailed protocol for the fermentation of Streptomyces platensis TP-A0598 to produce 8-Dehydroxy-30-demethyllydicamycin is outlined below.

Caption: Fermentation workflow for the production of 8-Dehydroxy-30-demethyllydicamycin.

Isolation and Purification

The isolation and purification of 8-Dehydroxy-30-demethyllydicamycin from the culture broth involves a multi-step chromatographic process.

References

An In-depth Technical Guide to TPU-0037C: A Novel Anti-MRSA Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037C is a promising antibiotic compound belonging to the lydicamycin (B608755) family of natural products.[1] Isolated from the marine actinomycete Streptomyces platensis TP-A0598, it has demonstrated significant activity against Gram-positive bacteria, including clinically important methicillin-resistant Staphylococcus aureus (MRSA) strains.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and available experimental data for TPU-0037C, intended to support further research and development efforts.

Physicochemical Properties of TPU-0037C

TPU-0037C, also known as 8-Dehydroxy-30-demethyllydicamycin, is a complex polyketide-nonribosomal peptide hybrid.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 485815-61-0 | [3] |

| Molecular Formula | C46H72N4O9 | [3] |

| Molecular Weight | 825.1 g/mol | [3] |

Biological Activity and Mechanism of Action

TPU-0037C exhibits selective and potent antibacterial activity against a range of Gram-positive bacteria. Notably, it is inactive against Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for TPU-0037C against various Gram-positive bacteria range from 0.39 to 3.13 µg/ml.[4] For methicillin-resistant S. aureus (MRSA), the MIC has been reported to be 3.13 µg/ml.[4]

While the precise molecular target of TPU-0037C has not been definitively elucidated, its structural similarity to lydicamycin suggests a related mechanism of action. Recent transcriptomic studies on lydicamycins indicate that they elicit a cellular response in bacteria that is characteristic of cell wall targeting antibiotics.[5] This suggests that TPU-0037C may interfere with peptidoglycan biosynthesis, a critical process for maintaining the structural integrity of the bacterial cell wall.[][7][8] The disruption of this pathway leads to cell lysis and bacterial death.

A proposed signaling pathway for the antibacterial action of TPU-0037C is depicted below. This pathway is inferred from the transcriptional response of bacteria to lydicamycins, which points towards the induction of cell wall stress.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of TPU-0037C against various bacterial strains can be determined using the broth microdilution method.[9][10][11] This quantitative assay identifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

-

Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a standardized cell density, typically around 5 x 10^5 CFU/mL.[11]

-

Serial Dilution of TPU-0037C: A stock solution of TPU-0037C is serially diluted in the broth within a 96-well microtiter plate to create a range of concentrations.

-

Inoculation: Each well containing the diluted TPU-0037C is inoculated with the standardized bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria but no antibiotic (growth control) are also included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Data Analysis: The MIC is determined as the lowest concentration of TPU-0037C at which no visible bacterial growth (turbidity) is observed.

The workflow for a typical MIC experiment is illustrated below.

Genetic Manipulation of the Producing Organism

To study the biosynthetic pathway of TPU-0037C and to potentially engineer strains with improved production, genetic manipulation of the producing organism, Streptomyces platensis, can be performed using CRISPR-Cas9 technology.[4][12][13] This powerful tool allows for precise gene editing, such as gene knockouts.

Methodology for Gene Knockout:

-

Design of sgRNA and Homology Arms: A specific single-guide RNA (sgRNA) is designed to target the gene of interest within the TPU-0037C biosynthetic gene cluster. Homology arms flanking the target gene are also designed for repair templates.

-

Construction of the Editing Plasmid: The sgRNA and homology arms are cloned into a suitable Streptomyces CRISPR-Cas9 editing plasmid (e.g., pCRISPomyces-2).[14][15]

-

Transformation into E. coli: The constructed plasmid is first transformed into an E. coli strain suitable for conjugation with Streptomyces (e.g., ET12567/pUZ8002).

-

Conjugation into Streptomyces platensis: The editing plasmid is transferred from E. coli to S. platensis via intergeneric conjugation.

-

Selection and Screening of Mutants: Exconjugants are selected on appropriate antibiotic-containing media. Potential mutants are then screened by PCR and confirmed by DNA sequencing to verify the gene deletion.

A logical diagram illustrating the relationship between the key components of the CRISPR-Cas9 system for gene editing in Streptomyces is provided below.

Conclusion

TPU-0037C is a valuable addition to the arsenal (B13267) of anti-MRSA compounds. Its potent activity against Gram-positive bacteria, coupled with a likely mechanism of action involving the inhibition of cell wall biosynthesis, makes it an attractive candidate for further preclinical development. The experimental protocols outlined in this guide provide a framework for continued investigation into its therapeutic potential and underlying biological functions. Further research is warranted to precisely identify its molecular target and to explore its efficacy in in vivo models of infection.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Draft genome sequence of marine-derived Streptomyces sp. TP-A0598, a producer of anti-MRSA antibiotic lydicamycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of peptidoglycan biosynthesis in gram-positive bacteria by LY146032 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. blue-course.i3s.up.pt [blue-course.i3s.up.pt]

- 5. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.biomol.com [resources.biomol.com]

- 8. mdpi.com [mdpi.com]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. microbe-investigations.com [microbe-investigations.com]

- 12. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Frontiers | CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products [frontiersin.org]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Biosynthesis of Lydicamycin and its Congeners

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lydicamycin (B608755), a structurally unique polyketide-nonribosomal peptide hybrid antibiotic, has garnered significant interest due to its potent biological activities, including antibacterial and antifungal properties.[1] Produced by various actinomycete strains, such as Streptomyces lydicus and Streptomyces lydicamycinicus, this complex natural product represents a promising scaffold for the development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the current understanding of the lydicamycin biosynthetic pathway, the genetic machinery governing its production, and the experimental approaches used to elucidate its formation.

Lydicamycin and its congeners are characterized by a distinctive molecular architecture featuring a tetramic acid moiety and an amidinopyrrolidine ring.[3] The biosynthesis of this complex molecule is orchestrated by a sophisticated interplay of polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) multienzyme complexes, which are encoded within a dedicated biosynthetic gene cluster (BGC).[4][5] Understanding the intricacies of this biosynthetic machinery is paramount for efforts aimed at the rational bioengineering of novel lydicamycin analogs with improved therapeutic profiles.

The Lydicamycin Biosynthetic Gene Cluster (BGC)

The genetic blueprint for lydicamycin biosynthesis is located on a dedicated gene cluster within the genome of the producing organism. The identification and characterization of this BGC have been pivotal in unraveling the biosynthetic pathway.[4][5] In Streptomyces sp. TP-A0598, the lydicamycin BGC is a hybrid PKS/NRPS cluster designated as pks/nrps-1.[5]

Genomic analysis of the lydicamycin BGC has revealed the presence of genes encoding the core PKS and NRPS enzymes, as well as genes for tailoring enzymes responsible for modifications such as oxidation, reduction, and cyclization. The organization of the modules and domains within the PKS and NRPS genes provides a predictive framework for the assembly of the lydicamycin backbone, adhering to the principle of colinearity observed in many microbial secondary metabolite biosynthetic pathways.[5]

The Biosynthetic Pathway of Lydicamycin

The biosynthesis of lydicamycin is a multi-step process that begins with the selection and activation of specific starter and extender units by the PKS and NRPS modules. The proposed pathway can be broadly divided into initiation, elongation, and termination/cyclization phases.

Initiation

The biosynthesis is proposed to initiate with a starter unit that is processed and loaded onto the first module of the PKS assembly line. While the exact nature of the starter unit is still under investigation, bioinformatic analysis of the BGC provides clues to its identity.

Elongation

The polyketide chain is then extended through the sequential addition of malonyl-CoA or other extender units by the PKS modules. Each module is responsible for one cycle of elongation and may contain domains for ketoreduction (KR), dehydration (DH), and enoylreduction (ER) that determine the reduction state of the growing polyketide chain. Concurrently, the NRPS modules incorporate specific amino acid precursors.

Termination and Cyclization

Following the final elongation step, the polyketide-peptide hybrid chain is released from the multienzyme complex. This release is typically accompanied by a cyclization event, leading to the formation of the characteristic ring structures of lydicamycin. The final maturation of the molecule involves a series of post-PKS/NRPS modifications catalyzed by tailoring enzymes encoded within the BGC.

Lydicamycin Congeners

Several congeners of lydicamycin have been isolated and characterized, including TPU-0037-A, -B, -C, and -D.[5] These structurally related compounds likely arise from variations in the starter or extender units incorporated by the PKS/NRPS machinery, or from differential post-assembly tailoring reactions. The flexibility of the biosynthetic pathway presents opportunities for generating novel analogs through precursor-directed biosynthesis or genetic manipulation of the BGC.

Quantitative Data

A comprehensive review of the current literature reveals a notable absence of publicly available quantitative data regarding the biosynthesis of lydicamycin. Specific metrics such as the kinetic parameters (Km, Vmax, kcat) of the biosynthetic enzymes, precise intracellular concentrations of precursors, and detailed product yields under various fermentation conditions have not been extensively reported. This data gap highlights an area ripe for future research, which would be invaluable for metabolic engineering efforts and for the development of robust production processes.

Experimental Protocols

The elucidation of the lydicamycin biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Gene Knockout in Streptomyces

The functional characterization of genes within the lydicamycin BGC is often achieved through targeted gene inactivation. A common method is PCR-mediated gene replacement.

Protocol:

-

Construct Design: Design a disruption cassette containing a selectable marker (e.g., an apramycin (B1230331) resistance gene) flanked by regions of homology to the upstream and downstream sequences of the target gene.

-

Cassette Amplification: Amplify the disruption cassette by PCR.

-

Plasmid Construction: Clone the disruption cassette into a temperature-sensitive delivery vector that cannot replicate in Streptomyces at a non-permissive temperature.

-

Conjugation: Introduce the recombinant plasmid into Streptomyces via intergeneric conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002).

-

Selection of Single Crossovers: Select for exconjugants that have integrated the plasmid into the chromosome via a single homologous recombination event by plating on a medium containing the appropriate antibiotic at the permissive temperature.

-

Selection of Double Crossovers: Culture the single-crossover mutants under non-selective conditions at the non-permissive temperature to promote a second recombination event, leading to the excision of the plasmid and the replacement of the target gene with the disruption cassette.

-

Verification: Screen for the desired double-crossover mutants by replica plating to identify colonies that have lost the vector-associated resistance marker. Confirm the gene knockout by PCR analysis and sequencing.

Heterologous Expression of the Lydicamycin BGC

To confirm the function of the BGC and to potentially improve product titers, the entire cluster can be expressed in a heterologous host, such as a well-characterized Streptomyces strain (e.g., S. coelicolor or S. lividans).

Protocol:

-

BGC Cloning: Clone the entire lydicamycin BGC into a suitable expression vector, such as a bacterial artificial chromosome (BAC) or a cosmid.

-

Host Strain Selection: Choose a suitable heterologous host strain that is genetically tractable and has a low background of endogenous secondary metabolites.

-

Vector Introduction: Introduce the expression vector containing the BGC into the heterologous host via protoplast transformation or conjugation.

-

Culture and Fermentation: Cultivate the recombinant strain under conditions optimized for secondary metabolite production.

-

Metabolite Extraction and Analysis: Extract the secondary metabolites from the culture broth and mycelium and analyze for the production of lydicamycin and its congeners using techniques such as HPLC, LC-MS, and NMR.

Extraction and Purification of Lydicamycin

Protocol:

-

Fermentation: Culture the lydicamycin-producing strain in a suitable production medium.

-

Broth Separation: Separate the mycelium from the culture broth by centrifugation or filtration.

-

Solvent Extraction: Extract the lydicamycin from the mycelium and/or broth using an appropriate organic solvent, such as ethyl acetate (B1210297) or butanol.

-

Concentration: Concentrate the organic extract under reduced pressure.

-

Chromatographic Purification: Purify the crude extract using a combination of chromatographic techniques, such as silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC), to isolate pure lydicamycin and its congeners.

Structural Elucidation

The chemical structures of lydicamycin and its congeners are determined using a combination of spectroscopic methods.

Protocol:

-

Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the purified compounds using high-resolution mass spectrometry (HRMS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire a suite of NMR spectra, including 1H, 13C, COSY, HSQC, and HMBC, to elucidate the detailed chemical structure and stereochemistry of the molecules.

Conclusion and Future Perspectives

The study of the lydicamycin biosynthetic pathway has provided significant insights into the enzymatic machinery responsible for the production of this complex and biologically active natural product. The identification and characterization of the BGC have laid the groundwork for future research aimed at understanding the intricate details of the biosynthetic process and for the bioengineering of novel lydicamycin analogs.

Future research should focus on the biochemical characterization of the individual enzymes within the pathway to gain a deeper understanding of their catalytic mechanisms and substrate specificities. The generation of quantitative data on enzyme kinetics and metabolic fluxes will be crucial for the development of predictive models for metabolic engineering. Furthermore, the exploration of the regulatory networks governing the expression of the lydicamycin BGC will be essential for optimizing production titers. The continued investigation of this fascinating biosynthetic pathway holds great promise for the discovery and development of new and improved therapeutic agents.

References

- 1. Lydicamycin, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lydicamycin, a new antibiotic of a novel skeletal type. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Challenges and Advances in Genome Editing Technologies in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current Approaches for Genetic Manipulation of Streptomyces spp.—Key Bacteria for Biotechnology and Environment [mdpi.com]

A Technical Whitepaper on the In Vitro Antibacterial Spectrum of TPU-0037C

For Researchers, Scientists, and Drug Development Professionals

Abstract

TPU-0037C is a metabolite isolated from the marine actinomycete Streptomyces platensis. Structurally analogous to Lydicamycin, it has demonstrated notable antibacterial activity. This document provides a comprehensive overview of the in vitro antibacterial spectrum of TPU-0037C, presenting quantitative data on its efficacy against various bacterial strains. Detailed experimental protocols for determining antimicrobial susceptibility are outlined, and a logical workflow for these procedures is visually represented. The data indicates that TPU-0037C is a potent agent against Gram-positive bacteria, including drug-resistant strains, but lacks efficacy against Gram-negative bacteria.

In Vitro Antibacterial Spectrum of TPU-0037C

TPU-0037C exhibits a selective and potent antibacterial profile. Its activity is concentrated against Gram-positive bacteria, while Gram-negative bacteria remain largely unaffected. Quantitative data, presented as Minimum Inhibitory Concentration (MIC) values, are summarized below. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[1][2].

Summary of MIC Data

The antibacterial efficacy of TPU-0037C has been quantified against a panel of clinically relevant bacteria. The compound shows significant potency against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), a high-priority pathogen[3][4][5][6]. In contrast, its activity against Gram-negative bacteria is negligible[3][4][5].

| Bacterial Category | Specific Strains | MIC Range (µg/mL) |

| Gram-Positive Bacteria | General Panel | 0.39 - 3.13[3][4][5] |

| Methicillin-Resistant S. aureus (MRSA) | 3.13[3][4][5] | |

| Gram-Negative Bacteria | General Panel | >50[3][4][5] |

Experimental Protocols: Antimicrobial Susceptibility Testing

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the in vitro activity of a novel antimicrobial agent. The data presented for TPU-0037C is typically generated using a standardized broth microdilution method, following guidelines established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.

1. Preparation of Antimicrobial Agent:

- A stock solution of TPU-0037C is prepared in a suitable solvent (e.g., DMSO).

- Serial two-fold dilutions of TPU-0037C are prepared in sterile cation-adjusted Mueller-Hinton Broth (MHB) in the wells of a 96-well microtiter plate. The final concentration range should span the expected MIC value.

2. Inoculum Preparation:

- Bacterial strains are cultured on an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar) for 18-24 hours.

- Several colonies are used to create a bacterial suspension in a sterile saline solution, adjusted to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

- This suspension is further diluted in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate[2].

3. Inoculation and Incubation:

- Each well containing the diluted TPU-0037C is inoculated with the standardized bacterial suspension.

- Control wells are included: a positive control (bacteria in broth without the agent) to ensure viability and a negative control (broth only) to confirm sterility.

- The microtiter plates are incubated under appropriate atmospheric conditions (e.g., ambient air) at 35-37°C for 16-20 hours[7].

4. Interpretation of Results:

- Following incubation, the plates are examined visually for bacterial growth (indicated by turbidity).

- The MIC is recorded as the lowest concentration of TPU-0037C that completely inhibits visible growth of the bacteria[2].

Visualized Experimental Workflow

The logical flow of the broth microdilution assay, from material preparation to final data interpretation, is a critical process in antimicrobial drug discovery. The following diagram illustrates this standard workflow.

Caption: Workflow for MIC Determination via Broth Microdilution.

Summary and Conclusion

TPU-0037C is an antibiotic with a targeted and potent in vitro antibacterial spectrum. Its efficacy is pronounced against Gram-positive bacteria, with MIC values ranging from 0.39 to 3.13 µg/mL, and it retains activity against challenging pathogens like MRSA[3][4][5]. Conversely, its lack of activity against Gram-negative bacteria (MICs >50 µg/mL) defines its spectrum of action[3][4][5]. The standardized methodologies for determining these values ensure reproducibility and provide a solid foundation for further preclinical and clinical development. The selective nature of TPU-0037C suggests a specific mechanism of action, potentially involving targets unique to Gram-positive bacterial physiology, warranting further investigation.

References

- 1. idexx.com [idexx.com]

- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. TPU-0037C | CAS 485815-61-0 | Cayman Chemical | Biomol.com [biomol.com]

- 5. ANTIBIOTIC TPU-0037-C | 485815-61-0 [chemicalbook.com]

- 6. Evaluation of Antibiotic Resistance Mechanisms in Gram-Positive Bacteria [mdpi.com]

- 7. Evaluating the performance characteristics of different antimicrobial susceptibility testing methodologies for testing susceptibility of gram-negative bacteria to tigecycline - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037C is a naturally occurring polyketide antibiotic that has garnered interest for its potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). As a member of the lydicamycin (B608755) family of natural products, TPU-0037C shares a complex and intriguing chemical architecture. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of TPU-0037C and its known congeners, details the experimental protocols used for their biological evaluation, and explores their biosynthetic origins.

Structure-Activity Relationship (SAR)

TPU-0037C is a metabolite produced by the marine actinomycete Streptomyces platensis. It is structurally similar to lydicamycin. The primary antibacterial activity of TPU-0037C is directed against Gram-positive bacteria.[1] It is notably ineffective against Gram-negative bacteria.[1]

Several congeners of TPU-0037 have been isolated and characterized, designated as TPU-0037A, B, and D. These compounds, along with the parent compound lydicamycin, provide a basis for understanding the structure-activity relationships within this chemical class. The minimum inhibitory concentration (MIC) is a key measure of the potency of these antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) of Lydicamycin and TPU-0037 Analogs against Gram-Positive Bacteria

| Compound | S. aureus FDA 209P | S. aureus Smith | MRSA No. 1 | B. subtilis PCI 219 | M. luteus PCI 1001 |

| Lydicamycin | 6.25 | 6.25 | 6.25 | 1.56 | 0.39 |

| TPU-0037A | 12.5 | 12.5 | 12.5 | 3.13 | 1.56 |

| TPU-0037B | 6.25 | 6.25 | 3.13 | 1.56 | 0.78 |

| TPU-0037C | 3.13 | 3.13 | 3.13 | 0.78 | 0.39 |

| TPU-0037D | 3.13 | 3.13 | 3.13 | 0.78 | 0.39 |

Data extracted from Furumai T., et al. The Journal of Antibiotics. 2002, 55, 873-880.

Experimental Protocols

The evaluation of the antibacterial activity of TPU-0037C and its analogs is primarily conducted through the determination of the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following is a generalized protocol for determining the MIC of compounds like TPU-0037C against Gram-positive bacteria.

1. Preparation of Materials:

-

Test Compounds: Stock solutions of TPU-0037C and its analogs are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Bacterial Strains: Cultures of the test bacteria (e.g., S. aureus, B. subtilis, M. luteus) are grown in an appropriate broth medium (e.g., Mueller-Hinton Broth) to a standardized turbidity, typically corresponding to a 0.5 McFarland standard.

-

Growth Medium: Mueller-Hinton Broth (MHB) is commonly used for susceptibility testing of non-fastidious aerobic and facultative anaerobic bacteria.

-

96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates are used for the assay.

2. Assay Procedure:

-

Serial Dilutions: A two-fold serial dilution of each test compound is prepared in MHB directly in the wells of the 96-well plate. The final volume in each well is typically 50 µL.

-

Inoculation: The standardized bacterial suspension is diluted in MHB, and 50 µL of this diluted inoculum is added to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

-

Controls:

-

Growth Control: Wells containing only the bacterial inoculum in MHB (no compound) to ensure the viability of the bacteria.

-

Sterility Control: Wells containing only MHB to check for contamination.

-

Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds to ensure it has no inhibitory effect on bacterial growth.

-

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Biosynthesis and Synthesis

The complex structures of TPU-0037C and lydicamycin are assembled through a sophisticated biosynthetic pathway involving polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). The biosynthetic gene cluster responsible for lydicamycin production has been identified, providing insights into the enzymatic machinery that constructs this intricate molecule.

The total synthesis of these natural products represents a significant challenge for synthetic chemists due to their numerous stereocenters and functional groups. While progress has been made towards the synthesis of fragments of the lydiamycin core, a complete total synthesis has not yet been reported in the literature.

Signaling Pathways and Mechanism of Action

The precise molecular mechanism of action for TPU-0037C and the lydicamycin family of antibiotics is not yet fully elucidated. However, their potent and specific activity against Gram-positive bacteria suggests a target that is unique to this class of microorganisms. Common mechanisms of action for polyketide antibiotics against Gram-positive bacteria include inhibition of cell wall biosynthesis, protein synthesis, or nucleic acid synthesis. Further research is required to identify the specific cellular target and signaling pathways disrupted by TPU-0037C.

Diagram: General Antibacterial Mechanisms

Below is a generalized diagram illustrating common targets for antibacterial agents in a bacterial cell. The specific target of TPU-0037C remains to be identified within this framework.

Caption: Common molecular targets for antibacterial agents within a bacterial cell.

Conclusion

TPU-0037C and its related compounds represent a promising class of antibacterial agents with potent activity against clinically relevant Gram-positive pathogens. The structure-activity relationship data presented here provides a foundation for the rational design of novel analogs with improved efficacy and pharmacokinetic properties. While the precise mechanism of action remains an active area of investigation, the detailed experimental protocols and biosynthetic insights offered in this guide will aid researchers in the continued exploration and development of this important family of natural products. Further studies are warranted to fully elucidate their mode of action and to develop viable synthetic routes to these complex molecules.

References

Combating a Superbug: A Technical Guide to the Discovery and Isolation of Novel Anti-MRSA Compounds

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat, driving an urgent need for the discovery and development of novel therapeutics. This technical guide provides an in-depth overview of the core methodologies, from initial high-throughput screening to the isolation and characterization of new anti-MRSA compounds.

The Challenge of MRSA

MRSA has developed resistance to a wide array of β-lactam antibiotics through the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a.[1][2][3] This protein has a low affinity for β-lactams, allowing the bacterium to continue cell wall synthesis even in the presence of these drugs.[1][2][3][4] Other resistance mechanisms include the production of β-lactamase enzymes, the presence of efflux pumps that actively remove antibiotics from the cell, and modifications to drug targets.[1][5] The multi-drug resistance of MRSA often leads to prolonged hospital stays, treatment failures, and increased mortality rates, underscoring the critical need for new antimicrobial agents.[1]

High-Throughput Screening (HTS) for Anti-MRSA Agents

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries for potential anti-MRSA activity.[6] A typical HTS campaign involves several stages, from primary screening to hit validation and lead optimization.

Quantitative Data from a Representative HTS Campaign

The following tables summarize quantitative data from a hypothetical HTS campaign for a novel anti-MRSA agent, "Agent 3," to illustrate the key metrics and outcomes at each stage.[6]

Table 1: Primary High-Throughput Screening of a Compound Library against MRSA [6]

| Parameter | Value |

| Total Compounds Screened | 100,000 |

| Screening Concentration | 10 µM |

| Hit Criteria | >50% inhibition of bacterial growth |

| Number of Initial Hits | 500 |

| Hit Rate | 0.5% |

Table 2: Dose-Response Analysis of "Agent 3" [6]

| Assay | Parameter | Value |

| Broth Microdilution | Minimum Inhibitory Concentration (MIC) | 2 µg/mL |

| Broth Microdilution | Minimum Bactericidal Concentration (MBC) | 4 µg/mL |

| Cell Viability Assay | Half-maximal Inhibitory Concentration (IC50) | 1.5 µg/mL |

Table 3: In Vitro Cytotoxicity of "Agent 3" [6]

| Cell Line | Assay | IC50 |

| HEK293 (Human Embryonic Kidney) | MTT Assay | > 50 µM |

| HepG2 (Human Liver Carcinoma) | CellTiter-Glo | > 50 µM |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful identification and validation of novel anti-MRSA compounds.

Primary High-Throughput Screening: Broth Microdilution Assay

This protocol outlines a whole-cell HTS assay to identify inhibitors of MRSA growth.[6]

Materials:

-

MRSA strain (e.g., ATCC 43300)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Compound library in 384-well plates

-

Resazurin (B115843) solution (0.015%)

-

Sterile 384-well microplates

-

Automated liquid handling system

-

Plate reader

Procedure:

-

Prepare a suspension of MRSA in CAMHB to a final concentration of 5 x 10^5 CFU/mL.[6]

-

Using an automated liquid handler, dispense 50 µL of the MRSA suspension into each well of a 384-well plate.[6]

-

Transfer 0.5 µL of each compound from the library plates to the corresponding wells of the assay plate to achieve a final concentration of 10 µM.[6]

-

Include positive controls (e.g., vancomycin) and negative controls (DMSO vehicle) on each plate.[6]

-

Incubate the plates at 37°C for 18-24 hours.[6]

-

Add 10 µL of resazurin solution to each well and incubate for an additional 2-4 hours.[6]

-

Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) using a plate reader.[6]

-

Calculate the percentage of growth inhibition for each compound relative to the controls.[6]

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is for determining the MIC of hit compounds.[6]

Materials:

-

Hit compounds

-

MRSA strain

-

CAMHB

-

96-well microplates

Procedure:

-

Perform a serial two-fold dilution of the hit compound in CAMHB in a 96-well plate, typically ranging from 64 µg/mL to 0.125 µg/mL.[6]

-

Inoculate each well with an MRSA suspension to a final concentration of 5 x 10^5 CFU/mL.[6]

-

Include a growth control (no compound) and a sterility control (no bacteria).[6]

-

Incubate the plate at 37°C for 18-24 hours.[6]

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.[6]

Biofilm Inhibition Assay

This protocol assesses the ability of a compound to inhibit MRSA biofilm formation.[7]

Materials:

-

MRSA clinical isolates

-

Tryptic Soy Broth (TSB) supplemented with 1% glucose

-

Hit compounds

-

96-well flat-bottom microtiter plates

-

Crystal violet solution (0.1%)

-

Ethanol (95%)

-

Plate reader

Procedure:

-

Grow MRSA isolates overnight in TSB with 1% glucose.[7]

-

Dilute the culture 1:100 in fresh TSB with glucose.[7]

-

To test for biofilm inhibition, add varying concentrations of the test compound to the diluted bacterial culture before adding it to the wells.

-

Add 200 µL of the treated, diluted culture to the wells of a 96-well plate.[7]

-

Incubate at 37°C for 24-48 hours without shaking.[7]

-

Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.

-

Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

-

Wash the wells again with PBS and allow them to air dry.

-

Solubilize the stain with 95% ethanol.

-

Measure the absorbance at 570 nm using a plate reader to quantify biofilm formation.

Visualizing Key Pathways and Workflows

Understanding the underlying mechanisms of resistance and the experimental processes is crucial for effective drug discovery. The following diagrams, generated using Graphviz, illustrate key signaling pathways and workflows.

Caption: A typical experimental workflow for the discovery of novel anti-MRSA compounds.

Caption: The mechanism of MRSA resistance mediated by the mecA gene and PBP2a.

Caption: The GraRS two-component signaling pathway in S. aureus and its role in antibiotic resistance.[8]

Novel Compound Classes and Future Directions

The search for novel anti-MRSA compounds has expanded to various sources, including natural products, synthetic molecules, and repurposed drugs.

-

Natural Products: Compounds derived from plants, fungi, and bacteria continue to be a rich source of new antimicrobial agents. For instance, flavonoids and terpenoids have demonstrated significant anti-MRSA activity.[9][10][11] The isolation of these compounds often involves bioactivity-guided fractionation of extracts.[12]

-

Synergistic Approaches: Combining a novel compound with an existing antibiotic can enhance efficacy and potentially overcome resistance.[13][14][15][16] For example, some compounds can inhibit efflux pumps, thereby increasing the intracellular concentration of conventional antibiotics.[12]

-

Novel Drug Targets: Research is ongoing to identify and validate new molecular targets within MRSA that are essential for its survival.[17][18] The heme response regulator R (HssR) has been identified as a promising therapeutic target.[17][18][19]

The multifaceted approach to discovering and isolating novel anti-MRSA compounds, combining high-throughput screening, detailed mechanistic studies, and innovative technologies, holds promise for replenishing the antibiotic pipeline and addressing the growing challenge of antimicrobial resistance.

References

- 1. Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Methicillin Resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. Methicillin-Resistant Staphylococcus Aureus (MRSA) | BCM [bcm.edu]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Two-component signaling pathways modulate drug resistance of Staphylococcus aureus (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. From Natural Products to Small Molecules: Recent Advancements in Anti-MRSA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Structure-dependent activity of plant natural products against methicillin-resistant Staphylococcus aureus [frontiersin.org]

- 11. Structure-dependent activity of plant natural products against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bioguided isolation, identification and bioactivity evaluation of anti-MRSA constituents from Morus alba Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. Synergistic antibacterial activity between penicillenols and antibiotics against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Identification of novel drug targets and small molecule discovery for MRSA infections - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Identification of novel drug targets and small molecule discovery for MRSA infections [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. Machine Learning-Assisted High-Throughput Screening for Anti-MRSA Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. CSDL | IEEE Computer Society [computer.org]

- 22. Machine Learning-Assisted High-Throughput Screening for Anti-MRSA Compounds | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 23. medicalchannelasia.com [medicalchannelasia.com]

Marine Actinomycetes: A Technical Guide to Unlocking Novel Antibiotics

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant pathogens poses a significant threat to global health, creating an urgent need for the discovery of novel antimicrobial agents. Marine actinomycetes, a group of filamentous bacteria found in diverse oceanic environments, represent a promising and largely untapped source of new antibiotics with unique chemical structures and potent biological activities. This in-depth technical guide provides a comprehensive overview of the core methodologies involved in the exploration of marine actinomycetes for antibiotic discovery, from isolation and cultivation to compound identification and drug development.

The Promise of Marine Actinomycetes

Actinomycetes have historically been a prolific source of clinically useful antibiotics.[1] While terrestrial sources have been extensively screened, marine environments offer a unique reservoir of microbial diversity.[2] Organisms in these habitats have evolved distinct metabolic pathways to survive in extreme conditions of salinity, pressure, and temperature, leading to the production of novel secondary metabolites.[3] Recent studies have highlighted the discovery of numerous antibacterial compounds from marine actinomycetes, including polyketides, alkaloids, macrolactams, and peptides, many of which exhibit activity against multidrug-resistant (MDR) bacteria.[2]

Experimental Protocols: From Ocean to Laboratory

The successful discovery of novel antibiotics from marine actinomycetes hinges on a series of meticulously executed experimental procedures. This section details the key methodologies for isolation, cultivation, screening, and characterization.

Isolation of Marine Actinomycetes

The initial and critical step is the successful isolation of actinomycete strains from marine samples.

2.1.1. Sample Collection:

Marine sediments are a rich source of actinomycetes.[4] Samples should be collected from various depths and locations to maximize microbial diversity.

-

Procedure:

-

Collect sediment samples using a sterile core sampler or grab sampler from the desired marine location.

-

Place the samples in sterile containers.

-

Store the samples at 4°C until processing to maintain microbial viability.[5]

-

2.1.2. Pretreatment of Samples:

Pretreatment methods are crucial to selectively inhibit the growth of faster-growing bacteria and fungi, thereby enhancing the isolation of the slower-growing actinomycetes.[6]

-

Heat Treatment:

-

Suspend 1 gram of the sediment sample in 10 ml of sterile seawater.

-

Vortex the suspension vigorously.

-

Incubate the suspension in a water bath at 55-60°C for 10-15 minutes.[7]

-

-

Dry Heat Treatment:

-

Air-dry the sediment sample in a laminar flow hood until it is friable.

-

Heat the dried sample in an oven at 100-120°C for 1 hour.

-

2.1.3. Plating and Incubation:

-

Procedure:

-

Prepare serial dilutions (10⁻¹ to 10⁻⁶) of the pretreated sample suspension in sterile seawater.

-

Plate 0.1 ml of each dilution onto various selective agar (B569324) media (see Table 1).

-

Incubate the plates at 25-30°C for 2 to 8 weeks.

-

Observe the plates regularly for the appearance of characteristic actinomycete colonies, which are typically small, chalky, and have a filamentous appearance.

-

Cultivation of Marine Actinomycetes

Optimizing cultivation conditions is essential for promoting the growth and production of secondary metabolites by the isolated actinomycetes.

2.2.1. Culture Media:

A variety of media are used for the isolation and cultivation of marine actinomycetes. The composition of some commonly used media is provided in Table 1. Many of these media are supplemented with antifungal agents like cycloheximide (B1669411) and antibacterial agents like nalidixic acid to prevent contamination.

Table 1: Commonly Used Media for Isolation and Cultivation of Marine Actinomycetes

| Media Name | Composition (per liter of 50% seawater) | Reference |

| Starch Casein Agar (SCA) | Soluble Starch: 10.0 g, Casein (vitamin-free): 0.3 g, KNO₃: 2.0 g, NaCl: 2.0 g, K₂HPO₄: 2.0 g, MgSO₄·7H₂O: 0.05 g, CaCO₃: 0.02 g, FeSO₄·7H₂O: 0.01 g, Agar: 18.0 g | [3] |

| Actinomycete Isolation Agar (AIA) | Sodium Caseinate: 2.0 g, Asparagine: 0.1 g, Sodium Propionate: 4.0 g, Dipotassium Phosphate: 0.5 g, Magnesium Sulfate: 0.1 g, Ferrous Sulfate: 0.001 g, Agar: 15.0 g | [3] |

| Kuster's Agar | Starch: 10.0 g, Casein: 1.0 g, Peptone: 1.0 g, Beef Extract: 1.0 g, Yeast Extract: 1.0 g, Glycerol: 5.0 ml, Agar: 15.0 g | [4] |

| Marine Agar 2216 | Peptone: 5.0 g, Yeast Extract: 1.0 g, Ferric Citrate: 0.1 g, Sodium Chloride: 19.45 g, Magnesium Chloride: 8.8 g, Sodium Sulfate: 3.24 g, Calcium Chloride: 1.8 g, Potassium Chloride: 0.55 g, Sodium Bicarbonate: 0.16 g, Potassium Bromide: 0.08 g, Strontium Chloride: 0.034 g, Boric Acid: 0.022 g, Sodium Silicate: 0.004 g, Sodium Fluoride: 0.0024 g, Ammonium Nitrate: 0.0016 g, Disodium Phosphate: 0.008 g, Agar: 15.0 g | [8] |

2.2.2. Fermentation for Antibiotic Production:

For the production of secondary metabolites, the isolated actinomycete strains are typically grown in liquid culture (fermentation).

-

Procedure:

-

Inoculate a seed culture of the actinomycete strain into a suitable fermentation broth (e.g., Starch Nitrate Broth).

-

Incubate the culture on a rotary shaker (180-220 rpm) at 28-30°C for 7 to 21 days.

-

Monitor the growth and antibiotic production over time.

-

Screening for Antimicrobial Activity

Screening assays are performed to identify isolates that produce compounds with antimicrobial activity.

2.3.1. Agar Well Diffusion Method:

This is a widely used primary screening method.[9]

-

Protocol:

-

Prepare agar plates seeded with a lawn of the test pathogen (e.g., Staphylococcus aureus, Escherichia coli).

-

Create wells in the agar using a sterile cork borer.

-

Add a specific volume (e.g., 100 µl) of the actinomycete culture supernatant or extract into each well.

-

Incubate the plates at the optimal temperature for the test pathogen for 18-24 hours.

-

Measure the diameter of the zone of inhibition around the wells. A larger diameter indicates higher antimicrobial activity.[10]

-

2.3.2. Broth Microdilution Method:

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the active extracts.[11]

-

Protocol:

-

Perform serial dilutions of the actinomycete extract in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the test pathogen.

-

Incubate the plate at the optimal temperature for the pathogen for 18-24 hours.

-

The MIC is the lowest concentration of the extract that completely inhibits the visible growth of the pathogen.

-

2.3.3. Bioautography:

This technique combines chromatography with a bioassay to identify the active compounds in a complex mixture.[12]

-

Protocol:

-

Separate the components of the crude extract using Thin Layer Chromatography (TLC).

-

Place the developed TLC plate on an agar plate seeded with the test microorganism (contact bioautography) or spray the TLC plate with a suspension of the test organism (direct bioautography).[13]

-

After incubation, the active compounds will appear as clear zones of inhibition on the plate.

-

Purification and Structure Elucidation of Novel Antibiotics

Once an active extract is identified, the next step is to purify the bioactive compound and determine its chemical structure.

2.4.1. Extraction and Fractionation:

-

Protocol:

-

Extract the fermented broth with an organic solvent such as ethyl acetate (B1210297) or butanol.[14]

-

Evaporate the solvent to obtain a crude extract.

-

Fractionate the crude extract using column chromatography with different stationary phases (e.g., silica (B1680970) gel, Sephadex).

-

2.4.2. Purification:

-

Protocol:

-

Further purify the active fractions using High-Performance Liquid Chromatography (HPLC).[15]

-

Monitor the purification process by testing the antimicrobial activity of each fraction.

-

2.4.3. Structure Elucidation:

The chemical structure of the purified compound is determined using a combination of spectroscopic techniques.[16]

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC): Provides detailed information about the connectivity of atoms within the molecule, allowing for the determination of its complete structure.[16]

-

X-ray Crystallography: If a single crystal of the compound can be obtained, this technique can provide an unambiguous three-dimensional structure.[14]

Data Presentation: A Quantitative Look at Discovery

The discovery of novel antibiotics from marine actinomycetes is a rapidly advancing field. The following tables summarize some of the key quantitative data.

Table 2: Number of New Bioactive Compounds from Marine Rare Actinomycetes (mid-2013 to 2017)

| Genus | Number of New Compounds | Reference |

| Nocardiopsis | 40 | [17] |

| Micromonospora | 37 | [17] |

| Salinispora | 21 | [17] |

| Pseudonocardia | 14 | [17] |

Table 3: Novel Antibacterial Compounds from Marine Actinomycetes Reported in 2024

| Compound Class | Percentage of Total | Number of Compounds | Reference |

| Polyketides | 57.8% | 26 | [2] |

| Alkaloids | 26.7% | 12 | [2] |

| Macrolactams | 8.9% | 4 | [2] |

| Peptides | 6.7% | 3 | [2] |

Table 4: Examples of Recently Discovered Antibiotics from Marine Actinomycetes and their Activities

| Compound Name | Producing Organism | Target Pathogen(s) | Minimum Inhibitory Concentration (MIC) | Reference |

| Actinomadurol | Actinomadura sp. KC 191 | S. aureus, K. rhizophila, P. aeruginosa | Not specified | [18] |

| Streptophenazines A–H | Streptomyces sp. HB202 | Various bacterial strains | 15.6 to 62.5 µg/mL | [18] |

| Mayamycin | Streptomyces sp. | Various bacterial strains | 2.5 to 8.4 µg/mL | [18] |

| Urauchimycins A and B | Streptomyces sp. Ni-80 | Candida albicans | 10 µg/mL | [18] |

Mandatory Visualizations: Understanding the Processes

Visual diagrams are essential for comprehending the complex biological pathways and experimental workflows involved in antibiotic discovery.

Signaling Pathways in Antibiotic Production

The production of antibiotics in actinomycetes is tightly regulated by complex signaling networks, including two-component systems and quorum sensing.

4.1.1. Two-Component Regulatory System (TCS):

Two-component systems are a primary mechanism by which bacteria sense and respond to environmental stimuli, often playing a crucial role in the regulation of secondary metabolism.[19][20] A typical TCS consists of a membrane-bound sensor histidine kinase (HK) and a cytoplasmic response regulator (RR).[20]

Caption: A generalized two-component system regulating antibiotic production.

4.1.2. Quorum Sensing (QS) System:

Quorum sensing is a cell-density-dependent communication system that allows bacteria to coordinate gene expression, including the production of antibiotics.[21] In many actinomycetes, this is mediated by small diffusible signaling molecules like γ-butyrolactones.[21]

Caption: Quorum sensing mediated regulation of antibiotic synthesis.

Experimental Workflow for Antibiotic Discovery

The process of discovering new antibiotics from marine actinomycetes follows a logical and systematic workflow.[22]

Caption: Workflow for the discovery of new antibiotics from marine actinomycetes.

Drug Development Pipeline

The journey from a promising bioactive compound to a clinically approved antibiotic is a long and rigorous process.[22]

5.1. Preclinical Development:

Once a lead compound with potent antimicrobial activity and a novel structure is identified, it enters preclinical development. This stage involves:

-

In vivo efficacy studies: Testing the compound's effectiveness in animal models of infection.

-

Pharmacokinetic studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) of the compound.

-

Toxicology studies: Assessing the safety of the compound and determining any potential adverse effects.

5.2. Clinical Trials:

If the compound shows promising results in preclinical studies, it may advance to clinical trials in humans, which are conducted in three phases:

-

Phase I: The compound is tested in a small group of healthy volunteers to evaluate its safety, determine a safe dosage range, and identify side effects.

-

Phase II: The compound is given to a larger group of people who have the targeted infection to test its efficacy and further evaluate its safety.

-

Phase III: The compound is administered to large groups of people to confirm its effectiveness, monitor side effects, compare it to commonly used treatments, and collect information that will allow the drug to be used safely.

5.3. Regulatory Approval and Post-Marketing Surveillance:

Following successful completion of clinical trials, the drug developer can submit a New Drug Application (NDA) to the relevant regulatory authorities (e.g., the U.S. Food and Drug Administration - FDA) for approval. After approval, post-marketing surveillance continues to monitor the drug's safety in the general population.

Conclusion

Marine actinomycetes represent a vast and exciting frontier in the search for novel antibiotics. Their unique metabolic capabilities, forged in the diverse and competitive marine environment, offer a rich source of chemical novelty. By employing the systematic and rigorous experimental protocols outlined in this guide, researchers and drug development professionals can effectively tap into this resource. The integration of advanced screening techniques, sophisticated analytical methods for structure elucidation, and a deeper understanding of the regulatory pathways governing antibiotic production will be crucial in accelerating the discovery and development of the next generation of life-saving antimicrobial drugs. The challenges are significant, but the potential rewards in combating the growing threat of antibiotic resistance are immense.

References

- 1. Actinomycetes: still a source of novel antibiotics - Natural Product Reports (RSC Publishing) [pubs.rsc.org]